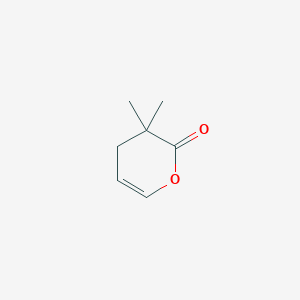
Arsoramidohydrazidous chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsoramidohydrazidous chloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic, amide, and hydrazide functional groups, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.
Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Raw Material Preparation: High-purity arsenic trichloride and hydrazine derivatives are prepared.
Reaction Vessel: Large-scale reactors with efficient stirring and temperature control are used.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
Arsoramidohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to arsenic hydrides.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Arsenic trioxide and arsenic pentoxide.
Reduction: Arsine and other arsenic hydrides.
Substitution: Various substituted arsoramidohydrazides.
科学研究应用
Arsoramidohydrazidous chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in developing arsenic-based drugs for cancer treatment.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用机制
The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:
Molecular Targets: It targets proteins and enzymes containing thiol groups.
Pathways Involved: It disrupts cellular redox balance and induces oxidative stress, leading to cell death in microbial and cancer cells.
相似化合物的比较
Similar Compounds
Arsenic Trichloride: Used in similar
属性
CAS 编号 |
220507-19-7 |
|---|---|
分子式 |
AsClH5N3 |
分子量 |
157.43 g/mol |
InChI |
InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |
InChI 键 |
UIPXKYOMALHRAY-UHFFFAOYSA-N |
规范 SMILES |
NN[As](N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)

![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

